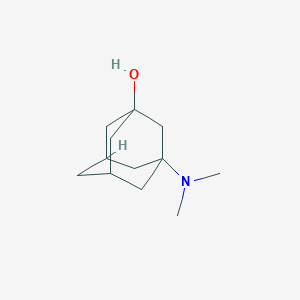
Ethyl 3-(4-aminobenzamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-aminobenzamido)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in the production of fragrances and flavors. This particular compound is characterized by the presence of an amino group attached to a benzoyl moiety, which is further linked to a propionic acid ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminobenzamido)propanoate can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with propionic acid in the presence of a dehydrating agent such as thionyl chloride to form 4-aminobenzoyl chloride. This intermediate is then reacted with ethyl 3-aminopropionate under basic conditions to yield the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the esterification process can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-aminobenzamido)propanoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Reduction: 3-(4-Aminobenzoylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-aminobenzamido)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-aminobenzamido)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(benzylamino)propionate
- N-Benzyl-β-alanine ethyl ester
- 4-(Aminomethyl)benzoic acid
- 4-(Methylamino)benzoic acid
Uniqueness
Ethyl 3-(4-aminobenzamido)propanoate is unique due to its specific structural features, including the presence of both an amino group and an ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
ethyl 3-[(4-aminobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)7-8-14-12(16)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,16) |
InChI-Schlüssel |
QJKOMKSYFZOKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















